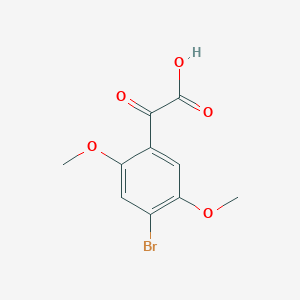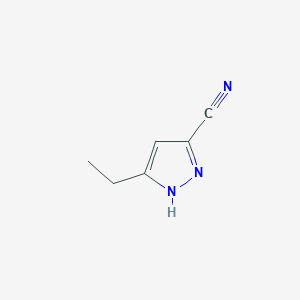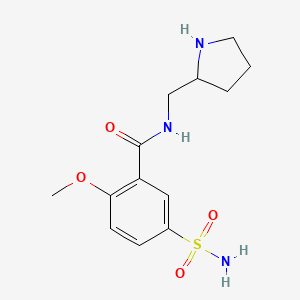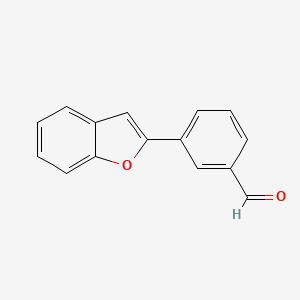
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine, oxalic acid (also known as 1-oxalyl-3,5-dimethyl-1H-pyrazole or OXDMP) is a compound that has been used in a variety of scientific research applications. OXDMP is a chiral compound that has been used in both organic and inorganic chemistry, and has been found to have a wide range of biochemical and physiological effects. OXDMP is a versatile compound that has been used in a variety of laboratory experiments and has shown promise in a number of different scientific fields.
科学研究应用
OXDMP has been used in a variety of scientific research applications, including chromatography, spectroscopy, and enzymatic reactions. OXDMP is also used in the synthesis of a variety of organic compounds, including chiral compounds and polymers. OXDMP has also been used as a catalyst for a number of reactions, including Diels-Alder reactions and aldol condensations. OXDMP has also been used in the synthesis of pharmaceuticals, including antibiotics and antiviral drugs.
作用机制
The mechanism of action of OXDMP is not fully understood, but it is believed to act as a catalyst for a number of reactions. OXDMP is believed to act as a Lewis acid, which means that it can accept electrons from other molecules. This allows OXDMP to act as a catalyst for a variety of reactions, including Diels-Alder reactions and aldol condensations. OXDMP is also believed to act as a nucleophile, which means that it can donate electrons to other molecules, allowing it to act as a catalyst for a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXDMP are not fully understood, but it has been found to have a number of beneficial effects. OXDMP has been found to be a potent antioxidant and anti-inflammatory agent, and it has also been found to have antiviral and antibacterial properties. In addition, OXDMP has been found to have an inhibitory effect on the growth of certain cancer cells.
实验室实验的优点和局限性
The advantages of using OXDMP in lab experiments include its low toxicity, its low cost, and its wide range of applications. OXDMP is a relatively stable compound and is not prone to degradation, making it an ideal choice for laboratory experiments. However, OXDMP does have some limitations, such as its low solubility in water and its lack of stability in the presence of strong acids and bases.
未来方向
The future directions for OXDMP are numerous, and include further research into its biochemical and physiological effects, as well as its potential applications in medicine, agriculture, and industry. Additionally, further research into the synthesis of OXDMP and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the mechanism of action of OXDMP could lead to the development of new and more efficient catalysts for a variety of organic and inorganic reactions.
合成方法
The synthesis of OXDMP is a multi-step process that involves a series of chemical reactions. The first step is to synthesize the starting material, which is a 3,5-dimethyl-1H-pyrazole. This is done by reacting an aqueous solution of sodium hydroxide with an aldehyde in the presence of a catalytic amount of copper sulfate. The resulting 3,5-dimethyl-1H-pyrazole is then reacted with oxalic acid in a polar solvent, such as dimethyl sulfoxide, to produce OXDMP.
属性
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.C2H2O4/c1-4(8)7-5(2)9-10-6(7)3;3-1(4)2(5)6/h4H,8H2,1-3H3,(H,9,10);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKVUYAZOREBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine; oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)
![2-(4-(Imidazo[1,2-a]pyridin-2-yl)phenoxy)-N,N-dimethylethanamine](/img/structure/B6617520.png)
![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)

![N-[3-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B6617532.png)


